molecular formula C4HBr2ClO2S2 B3229481 3,4-dibromothiophene-2-sulfonyl Chloride CAS No. 128852-15-3

3,4-dibromothiophene-2-sulfonyl Chloride

Cat. No.: B3229481
CAS No.: 128852-15-3
M. Wt: 340.4 g/mol
InChI Key: OLSYJMFARDELRE-UHFFFAOYSA-N
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Description

3,4-Dibromothiophene-2-sulfonyl chloride is an organosulfur compound with the molecular formula C4HBr2ClO2S2 and a molecular weight of 340.44 g/mol . This compound is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of bromine atoms and a sulfonyl chloride group makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dibromothiophene-2-sulfonyl chloride typically involves the bromination of thiophene derivatives followed by sulfonylation. One common method includes the bromination of thiophene using bromine in acetic acid or chloroform to yield dibromothiophene derivatives . The dibromothiophene is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3,4-Dibromothiophene-2-sulfonyl chloride undergoes various chemical reactions, including:

    Electrophilic Substitution: The bromine atoms and sulfonyl chloride group make the compound reactive towards nucleophiles.

    Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines and alcohols.

    Reduction: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents like bromine, chlorosulfonic acid, and acetic acid.

    Nucleophilic Substitution: Reagents like amines, alcohols, and bases.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride.

Major Products Formed

    Electrophilic Substitution: Substituted thiophene derivatives.

    Nucleophilic Substitution: Thiophene derivatives with various functional groups.

    Reduction: Thiophene derivatives with reduced bromine atoms.

Scientific Research Applications

3,4-Dibromothiophene-2-sulfonyl chloride is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.

    Material Science: In the development of conductive polymers and organic semiconductors.

    Pharmaceuticals: As a building block in the synthesis of biologically active compounds.

    Agriculture: In the development of agrochemicals and pesticides.

Mechanism of Action

The mechanism of action of 3,4-dibromothiophene-2-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The bromine atoms can participate in substitution and reduction reactions, further modifying the compound’s structure and reactivity .

Comparison with Similar Compounds

Similar Compounds

    2,5-Dibromothiophene: Similar structure but lacks the sulfonyl chloride group.

    3-Bromothiophene-2-sulfonyl chloride: Contains only one bromine atom.

    Thiophene-2-sulfonyl chloride: Lacks bromine atoms.

Uniqueness

3,4-Dibromothiophene-2-sulfonyl chloride is unique due to the presence of both bromine atoms and a sulfonyl chloride group. This combination makes it highly reactive and versatile in organic synthesis, allowing for the creation of a wide range of derivatives with diverse applications .

Properties

IUPAC Name

3,4-dibromothiophene-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBr2ClO2S2/c5-2-1-10-4(3(2)6)11(7,8)9/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLSYJMFARDELRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(S1)S(=O)(=O)Cl)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBr2ClO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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